4-Amino-1,8-naphthalimide

描述

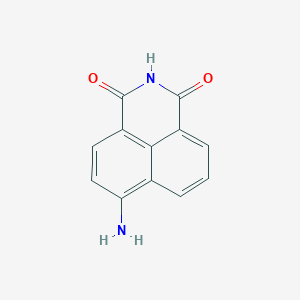

4-氨基-1,8-萘酰亚胺是1,8-萘酰亚胺的衍生物,其特征在于萘酰亚胺核心结构的4位上存在一个氨基。 该化合物以其强烈的荧光、电活性及光稳定性而闻名,使其在各种科学和工业应用中具有价值 .

准备方法

合成路线和反应条件: 4-氨基-1,8-萘酰亚胺的合成通常涉及在回流条件下,用胺类化合物在1,4-二噁烷或2-甲氧基乙醇等溶剂中与4-氯-1,8-萘酰酐进行缩合反应 . 另一种方法是利用氯化亚锡在浓盐酸中还原4-硝基-1,8-萘酰亚胺 .

工业生产方法: 4-氨基-1,8-萘酰亚胺的工业生产方法通常涉及使用类似的缩合和还原反应进行大规模合成,以优化产量和纯度。 在工业环境中,通常采用连续流反应器和先进的纯化技术,如柱色谱法 .

化学反应分析

反应类型: 4-氨基-1,8-萘酰亚胺会发生各种化学反应,包括:

氧化: 氨基可以被氧化形成硝基衍生物。

还原: 硝基衍生物还原回氨基化合物。

取代: 氨基可以参与亲核取代反应.

常用试剂和条件:

氧化: 像高锰酸钾或硝酸这样的试剂。

还原: 像氯化亚锡在盐酸中的试剂。

取代: 在碱性条件下使用卤代烷烃或酰氯等试剂.

主要产物:

氧化: 硝基-1,8-萘酰亚胺衍生物。

还原: 氨基-1,8-萘酰亚胺衍生物。

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

4-Amino-1,8-naphthalimide derivatives have shown promising results as anticancer agents. Recent studies have focused on synthesizing ferrocenyl conjugates of 4-ANI, which serve as fluorescent logic gates and exhibit cytotoxic properties against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The compounds were evaluated using the MTT assay to determine their growth inhibition (GI50) values. Notably, compounds with protonable amines demonstrated greater cytotoxicity than those with tertiary amines, indicating the importance of functional group positioning in anticancer efficacy .

Radiosensitization

4-ANI has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. It enhances radiosensitivity specifically during the S phase of the cell cycle. Studies have shown that treatment with 4-ANI leads to increased DNA damage in cancer cells exposed to radiation, suggesting its potential as an adjunct therapy in radiotherapy .

Fluorescence Imaging

Fluorescent Probes

This compound is utilized in developing fluorescent probes due to its strong fluorescence properties. Variants of 4-ANI have been synthesized to enhance their photophysical characteristics for cellular imaging applications. For instance, Tröger's bases derived from 4-ANI exhibit significant fluorescence in organic solvents and can be used for sensing applications in biological systems .

Solvatofluorochromism

The fluorescence behavior of 4-ANI is highly dependent on solvent polarity. In various solvents, the compound exhibits a shift in fluorescence emission from blue to yellow as polarity increases. This property can be exploited in designing sensors that respond to environmental changes or cellular conditions .

Material Science Applications

Dyes and Optical Brighteners

Due to its strong fluorescence and photostability, this compound is employed as a dye for textiles and optical brighteners in detergents. Its high quantum yield makes it suitable for use in daylight fluorescent pigments and laser dyes .

Comparative Data Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against MCF-7 and K562 cells |

| Radiosensitization | Increased DNA damage during radiation exposure | |

| Fluorescence Imaging | Cellular imaging probes | Significant fluorescence dependent on solvent polarity |

| Tröger's base derivatives | High emissivity in organic solvents | |

| Material Science | Dyes for textiles | Strong fluorescence and photostability |

| Optical brighteners | Effective as daylight fluorescent pigments |

Case Studies

- Ferrocenyl Conjugates : A study synthesized eight ferrocenyl this compound compounds that were evaluated for their anticancer properties. The results indicated that certain compounds could serve as effective fluorescent probes for cellular imaging while also exhibiting significant anti-proliferation activity against cancer cell lines .

- PARP Inhibition : Research demonstrated that 4-ANI acts as a PARP inhibitor, enhancing the effects of radiotherapy by increasing the sensitivity of cancer cells to radiation-induced damage. This finding supports its potential role in combination therapies for cancer treatment .

- Fluorescence Behavior Analysis : The fluorescence properties of various amino-substituted naphthalimides were studied across different solvents. The results highlighted the solvatofluorochromic behavior of 4-ANI derivatives, making them suitable candidates for developing responsive fluorescent sensors .

作用机制

The mechanism of action of 4-Amino-1,8-Naphthalimide involves its strong fluorescence properties. Upon excitation, the compound undergoes an internal charge transfer (ICT) state, leading to fluorescence emission. This property is exploited in various sensing and imaging applications. The amino group enhances the compound’s ability to form hydrogen bonds and interact with target molecules, making it a versatile probe in biological and chemical systems .

相似化合物的比较

- 4-Dimethylamino-1,8-Naphthalimide

- 4-Piperidino-1,8-Naphthalimide

- 4-Pyrollidino-1,8-Naphthalimide

Comparison: 4-Amino-1,8-Naphthalimide is unique due to its strong fluorescence and ability to form hydrogen bonds, which enhances its sensitivity as a probe. Compared to 4-Dimethylamino-1,8-Naphthalimide, it has a higher fluorescence quantum yield in aqueous solvents. The presence of the amino group at the 4-position also allows for more versatile chemical modifications and applications .

生物活性

4-Amino-1,8-naphthalimide (ANI) is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene core with an amino group at the 4-position. Its chemical formula is , and it exhibits notable fluorescent properties which are leveraged in various applications.

Synthesis Methods

Various synthetic routes have been developed for ANI, including:

- One-Pot Synthesis : A facile one-pot method has been reported for synthesizing ANI derivatives via nucleophilic displacement reactions. This method allows for high yields and straightforward purification processes .

- Tröger's Base Derivatives : ANI can be modified to create Tröger's bases, which have shown enhanced biological activity and cellular uptake .

Antiproliferative Effects

ANI has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that ANI derivatives exhibit cytotoxic effects on cervical cancer cells, with effective cellular uptake and luminescence properties enhancing their utility as fluorescent probes in biological imaging .

Poly(ADP-ribose) Polymerase (PARP) Inhibition

One of the most compelling biological activities of ANI is its role as a potent inhibitor of PARP. Research indicates that ANI is approximately 1000-fold more effective than 3-aminobenzamide in inhibiting PARP activity in living cells, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the biological activities of ANI involve:

- Photoinduced Electron Transfer (PET) : ANI exhibits pH-dependent fluorescence due to PET processes. The electron transfer dynamics can be influenced by the protonation state of the molecule, which affects its fluorescence properties and potential applications in sensing technologies .

- Fluorescent Properties : The compound's fluorescence can be modulated by environmental factors such as pH, making it useful for real-time monitoring in biological systems .

Table 1: Summary of Biological Activities of this compound

Applications in Medicine and Research

The unique properties of ANI make it suitable for various applications:

- Cancer Therapy : Due to its potent PARP inhibitory activity, ANI holds promise as a therapeutic agent in cancer treatment strategies.

- Fluorescent Probes : Its ability to undergo PET allows for the development of sensitive fluorescent probes for biological imaging and sensing applications.

- Drug Development : The synthesis of modified ANI derivatives can lead to the discovery of new drugs with enhanced efficacy and reduced side effects.

属性

IUPAC Name |

6-aminobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMIFVHARFVINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061941 | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1742-95-6 | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1742-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001742956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1,8-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,8-NAPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S529AR2S8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A:

- Spectroscopic Data:

- UV-Vis Absorption: Typically shows absorption maxima around 440-460 nm in common solvents, attributed to π-π* transitions with intramolecular charge transfer (ICT) character.

- Fluorescence Emission: Exhibits emission maxima in the green region (around 530-550 nm) depending on the solvent and substituents.

ANone: 4-Amino-1,8-naphthalimides are generally stable under ambient conditions. Their compatibility and performance depend on the specific derivative and its intended application. For instance:

- Fluorescent Sensors: Derivatives designed for sensing applications are often tested in various solvents and under different pH conditions to assess their sensitivity and selectivity.

- Bioimaging: Derivatives for bioimaging are assessed for their cell permeability, photostability, and biocompatibility in cellular environments.

- DNA Intercalators: Some ANI derivatives with planar, cationic structures have been shown to intercalate into DNA, with their binding affinity and fluorescence properties influenced by the DNA sequence.

ANone: 4-Amino-1,8-naphthalimide itself is not typically known for its catalytic properties. Its applications primarily stem from its fluorescent properties and its ability to be functionalized for sensing or other purposes.

ANone: Computational methods play a crucial role in understanding and predicting the properties of ANI derivatives:

- Time-Dependent Density Functional Theory (TD-DFT): Used to calculate electronic transitions, predict absorption and emission spectra, and study excited-state properties like dipole moments and hydrogen bonding interactions.

ANone: The structure of ANI derivatives significantly influences their photophysical properties and biological activities.

- Substitution at the 4-Amino Group: Altering the substituents on the amino group affects electron-donating ability, influencing ICT efficiency and fluorescence properties. Bulky substituents can impact planarity and hinder intermolecular interactions.

- Modifications at the Imide Nitrogen: Introducing substituents at the imide nitrogen can modulate solubility, cell permeability, and interactions with biomolecules.

- Introduction of Spacer and Receptor Units: Conjugating ANI to receptor units via spacers creates "fluorophore-spacer-receptor" systems, where the receptor dictates target specificity and the spacer modulates electron transfer efficiency, affecting fluorescence signaling.

ANone: While ANI derivatives are generally stable under ambient conditions, their stability can be affected by factors like:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。